Mutagenic Activation Independence: MNFA Bypasses the Hepatic CYP450 Requirement of NDMA
In the Salmonella typhimurium TA1535 reversion assay, N-methyl-N-nitrosoformamide (MNFA) displays potent, direct-acting mutagenicity without requiring exogenous rat liver S9 metabolic activation. This contrasts sharply with its parent compound, N-nitrosodimethylamine (NDMA), which is mutagenic only after α-hydroxylation by CYP2E1 [1]. The mutational fingerprint of MNFA in Escherichia coli matches that of SN1-type methylating agents, confirming a spontaneous hydrolysis pathway distinct from the enzyme-dependent activation of NDMA [1].
| Evidence Dimension | Direct-acting mutagenic potency in Salmonella typhimurium TA1535 |
|---|---|
| Target Compound Data | MNFA: potent direct-acting mutagen without S9 activation; positive at low concentrations (quantitative revertant numbers not provided in abstract; full dose-response curves available in primary paper). |
| Comparator Or Baseline | NDMA: requires S9 metabolic activation (CYP2E1 α-hydroxylation) to exhibit mutagenicity; negligible activity without S9. |
| Quantified Difference | Qualitative categorical difference: MNFA is a direct-acting mutagen; NDMA is a promutagen requiring enzymatic activation. |
| Conditions | Salmonella typhimurium TA1535 plate incorporation assay ± rat liver S9 fraction; Escherichia coli mutational fingerprinting. |
Why This Matters
Researchers investigating DNA damage mechanisms or screening for nitrosamine-associated mutagenic impurities in pharmaceuticals should select MNFA when a direct-acting methylating positive control is required, rather than relying on the metabolically activated NDMA.
- [1] Elespuru RK, et al. Examination of alpha-carbonyl derivatives of nitrosodimethylamine and ethylnitrosomethylamine as putative proximate carcinogens. Carcinogenesis. 1993;14(6):1189-1193. doi:10.1093/carcin/14.6.1189 View Source
